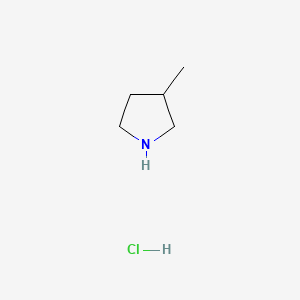

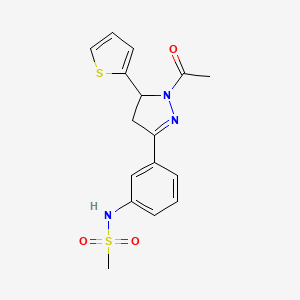

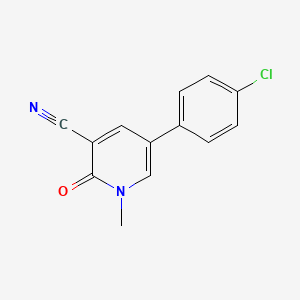

![molecular formula C9H9Cl2N3O B2951859 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 954229-47-1](/img/structure/B2951859.png)

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine, also known as 5-Chloro-1,2,4-oxadiazol-3-ylmethylamine, is an organic compound derived from oxadiazole. It is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of oxadiazoles, which are heterocyclic compounds containing three nitrogen atoms and two oxygen atoms. This compound has been used in a variety of scientific research applications, such as drug synthesis, enzyme inhibition, and catalysis.

Applications De Recherche Scientifique

5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the anti-inflammatory drug naproxen. It has also been used in the synthesis of a variety of enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been used as a catalyst in organic synthesis reactions, such as the synthesis of pyridine derivatives.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction could involve binding to the receptor sites, leading to activation or inhibition of the receptor’s function .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . These pathways could include those involved in the aforementioned biological activities.

Pharmacokinetics

The pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . Understanding these properties is crucial for predicting the drug’s bioavailability and its overall impact on the body .

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. These factors could include physical environment (such as housing quality, air quality, water quality, noise pollution, and access to green spaces), social environment (such as community support, social inequality, educational opportunities, and crime and safety), economic environment (such as employment status, poverty, and access to services), cultural environment (such as cultural beliefs and practices, language barriers, and discrimination), and technological environment (such as access to healthcare technology) .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the compound can be toxic if not handled properly. Therefore, it is important to use appropriate safety precautions when handling the compound.

Orientations Futures

There are a variety of potential future directions for the use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. One potential direction is the development of new drugs and enzymes using the compound as a starting material. Additionally, the compound could be used in the development of new catalysts for organic synthesis reactions. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds in the body. Finally, the compound could be used to study the potential therapeutic effects of various compounds in the body.

Méthodes De Synthèse

The synthesis of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine can be achieved through a variety of methods. One of the most common methods is the reaction of 3-chloro-4-nitrobenzene with ethylenediamine in the presence of a base. This reaction produces a mixture of the desired compound and its nitro-derivative. The nitro-derivative can be separated from the desired compound by recrystallization. Other methods of synthesis include the oxidation of 3-chlorobenzaldehyde with potassium permanganate and the reaction of 3-chlorobenzaldehyde with ethylenediamine or hydrazine.

Propriétés

IUPAC Name |

[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICKOFYWKZXTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

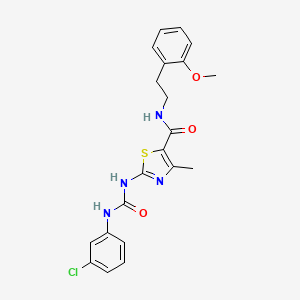

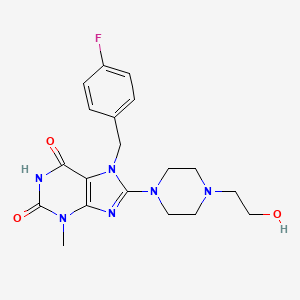

![3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid](/img/structure/B2951778.png)

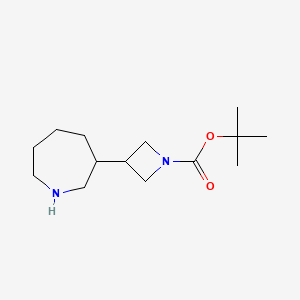

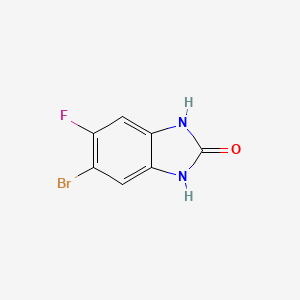

![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)

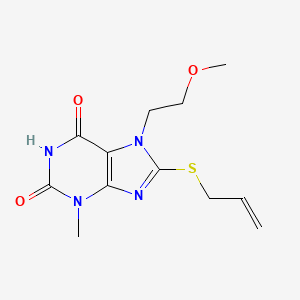

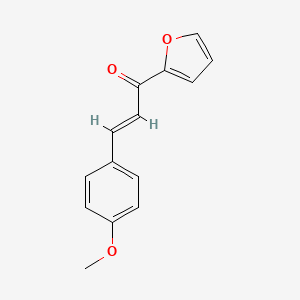

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)